What are the physical properties of Ethyl N-hydroxyethanimidate?
What are the physical properties of Ethyl N-hydroxyethanimidate?
An In-Depth Technical Guide to the Physical Properties of Ethyl N-hydroxyethanimidate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl N-hydroxyethanimidate (CAS No. 10576-12-2). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers insights into the practical implications of these properties, the rationale behind measurement techniques, and their relevance in synthetic chemistry and materials science.
Introduction and Strategic Importance
Ethyl N-hydroxyethanimidate, also known by synonyms such as Ethyl N-hydroxyacetimidate and Ethyl acetohydroxamate, is a valuable reagent in organic synthesis.[1][2][3] Its utility is rooted in its bifunctional nature, containing both a nucleophilic hydroxylamine moiety and an imidate functional group. This structure makes it a key precursor for synthesizing a variety of heterocyclic compounds and other complex organic molecules, including O-acyl and O-nitrophenylhydroxylamines.[2][4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, purification, and storage, ensuring reproducibility and safety in a laboratory setting.
A critical structural feature of this molecule is the potential for stereoisomerism around the carbon-nitrogen double bond, leading to (E) and (Z) isomers.[5][6] While many commercial sources supply a mixture or do not specify the isomeric ratio, it is crucial for the discerning scientist to recognize that the physical properties, particularly melting point and spectroscopic data, can be influenced by the isomeric composition.
Core Molecular and Physical Identifiers
The foundational step in characterizing any chemical compound is to establish its fundamental identifiers. These data points are non-negotiable for regulatory compliance, material sourcing, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 10576-12-2 | [1][2][5][7] |
| Molecular Formula | C₄H₉NO₂ | [1][5][8] |
| Molecular Weight | 103.12 g/mol | [1][5][7][8] |
| IUPAC Name | ethyl (1Z)-N-hydroxyethanimidate / ethyl (1E)-N-hydroxyethanimidate | [5][6] |
| InChI Key | QWKAVVNRCKPKNM-SNAWJCMRSA-N ((E)-isomer) | [1][2][6][9] |
Physicochemical Properties: A Quantitative Analysis
The following table summarizes the key experimentally determined and computationally predicted physical properties of Ethyl N-hydroxyethanimidate. These values dictate the conditions required for its storage, handling, and use in reactions.
| Property | Value Range | Significance & Experimental Insight | Source(s) |
| Physical State | Colorless to pale yellow liquid or fused solid | The low melting point means it can exist as a liquid or solid at ambient lab temperatures.[4][9][10] | [4][10] |
| Melting Point | 23 - 25 °C | A narrow melting point range is a primary indicator of high purity. Broadening suggests impurities or isomeric mixtures. | [1][2][7][8][11] |
| Boiling Point | 55 - 58 °C @ 6 mmHg 164.5 ± 9.0 °C @ 760 mmHg | The significant difference highlights its thermal sensitivity. Vacuum distillation is mandatory to prevent decomposition at atmospheric pressure. | [1][2][7][8] |
| Density | 1.0 ± 0.1 g/cm³ | Useful for mass-to-volume conversions and as a quality control parameter. | [8] |
| Refractive Index | n²⁰/D: 1.432 - 1.435 | A rapid, non-destructive method for identity confirmation and purity assessment. The value is highly sensitive to impurities. | [1][7][9][11] |
| Flash Point | 77 °C (170 °F) | Classifies the material as a flammable liquid, dictating safe handling procedures away from ignition sources.[1][7][8][11] | [1][7][8] |
| Solubility | Decomposes in water | This reactivity with water is critical. It implies that aqueous workups must be performed cautiously, and the compound must be stored under anhydrous conditions. | [1][2][7][8] |
| Vapor Pressure | 0.7 mmHg @ 25 °C 33.7 Pa @ 25 °C | Indicates moderate volatility. Handling in a well-ventilated fume hood is recommended to minimize inhalation exposure. | [7][8][11] |
| LogP | 0.7 - 0.89 (Computed) | This value suggests a relatively balanced hydrophilic-lipophilic character, providing clues for selecting appropriate solvent systems for chromatography and extractions. | [5][6][8] |
| pKa | 14.20 ± 0.10 (Predicted) | The high pKa of the N-OH proton indicates it is a very weak acid, requiring a strong base for deprotonation.[11] | [11] |
Spectroscopic Fingerprint for Structural Verification
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of Ethyl N-hydroxyethanimidate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
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¹H NMR : Key expected signals include a triplet and quartet for the ethyl group (CH₃CH₂), a singlet for the methyl group (CH₃C=N), and a broad singlet for the hydroxyl proton (N-OH), which may be exchangeable with D₂O.[4][12] The chemical shifts of the methyl and ethyl protons can differ slightly between the (E) and (Z) isomers.
-
¹³C NMR : Will show distinct signals for the four unique carbon atoms in the molecule, with the chemical shift of the C=N carbon being particularly characteristic.[6][13]
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-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[1][4]
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (103.12).[4]
Experimental Protocol: Validating Purity via Melting Point Determination
Objective: To determine the melting point range of Ethyl N-hydroxyethanimidate as a primary indicator of purity.
Causality: The principle rests on the thermodynamic property that impurities disrupt the crystal lattice of a solid, typically causing both a depression and a broadening of the melting point range. A sharp, well-defined melting range (e.g., < 2 °C) that aligns with literature values is a strong validation of compound purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely solidified by cooling it below its expected melting point (e.g., in an ice bath). The compound is moisture-sensitive, so this should be done under a dry atmosphere if possible.[2]
-
Loading: Finely crush a small amount of the solidified sample. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool. Prepare a second sample.
-
Begin heating again, but slow the ramp rate to 1-2 °C/min when the temperature is within 15-20 °C of the approximate melting point found in the first run.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Interpretation: Compare the observed range to the literature value of 23-25 °C.[1][7][8] A range that is broad or depressed suggests the presence of impurities or residual solvent.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the characterization and purity assessment of a newly synthesized or received batch of Ethyl N-hydroxyethanimidate.
Caption: Workflow for Quality Control of Ethyl N-hydroxyethanimidate.
Safe Handling and Storage
Given its properties, specific precautions are necessary:
-
Hazards : The compound is irritating to the eyes, respiratory system, and skin.[7] It is also a flammable liquid.[6]
-
Handling : Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]
-
Storage : Store in a tightly sealed container in a cool, dry place, typically between 2-8°C, to minimize degradation and maintain its solid state.[11] It is noted as being moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent decomposition.[2]
Conclusion
Ethyl N-hydroxyethanimidate is a low-melting, flammable, and moisture-sensitive solid with moderate volatility. Its thermal lability necessitates the use of high-vacuum distillation for purification. The key quality control metrics are its sharp melting point and characteristic spectroscopic signatures. A thorough understanding and verification of these physical properties are paramount for any scientist aiming to use this versatile reagent successfully and safely in a research or development setting.
References
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n-hydroxy-ethanimidicaciethylester - ChemBK. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate | CAS#:10576-12-2 | Chemsrc. (n.d.). Retrieved from [Link]
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N-Hydroxyethanimidic acid, ethyl ester | C4H9NO2 | CID 6386647 - PubChem. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate | C4H9NO2 | CID 5363167 - PubChem. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate - SpectraBase. (n.d.). Retrieved from [Link]
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Ethyl N-hydroxyacetimidate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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ethyl N-hydroxyacetimidate - Stenutz. (n.d.). Retrieved from [Link]
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